3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is an organic compound classified under the piperazine family, which consists of a six-membered ring containing two nitrogen atoms positioned opposite each other. This compound features a 2-methylpropyl group and a 3-phenylpropyl group attached to the piperazine ring, contributing to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 1480723-09-8 and has garnered interest for its applications in various scientific fields including chemistry, biology, and medicine .
The synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine can be achieved through several methods, with one common approach involving the reaction of 1-(3-phenylpropyl)piperazine with 2-methylpropyl halide.
The molecular structure of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine consists of a piperazine ring with two substituents:
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular responses. This interaction can lead to various biological effects, including potential therapeutic outcomes for neurological and psychiatric conditions .
The compound's melting point, boiling point, and specific heat capacity have not been extensively documented but are expected to align with typical values for similar piperazine derivatives .
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine has several notable applications:
The synthesis of 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine requires sequential N-functionalization to address the inherent reactivity differences between the piperazine nitrogen atoms. Two principal strategies dominate the literature:
Linear N-Alkylation Protocol: This approach begins with mono-Boc protection of piperazine (protection yield: 85–92%), followed by regioselective N1-alkylation with 1-bromo-3-phenylpropane under reflux conditions in acetonitrile. The reaction employs potassium carbonate as a base, achieving 65–78% yield for the mono-alkylated intermediate. Subsequent N3-alkylation with 1-bromo-2-methylpropane requires harsh conditions (sodium hydride, DMF, 80°C) due to decreased nucleophilicity, yielding the protected product in 45–60% efficiency. Final Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane provides the target compound [8].
Divergent Coupling Approach: Here, preformed building blocks are coupled via Buchwald-Hartwig amination or nucleophilic substitution. For example, 1-(3-bromopropyl)-4-(2-methylpropyl)piperazine undergoes Pd-catalyzed coupling with phenylboronic acid, achieving 70–82% yield. Alternatively, SN₂ reaction between N-(3-phenylpropyl)piperazine and 1-bromo-2-methylpropane in toluene with K₂CO₃ affords the product in 68% yield but risks dialkylation [6] [9].
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Step Conditions | Yield | Purity (HPLC) | Limitations |
---|---|---|---|---|
Linear N-Alkylation | Boc protection → N1-alkylation → N3-alkylation → deprotection | 45–60% | >95% | Low N3-alkylation efficiency |
Divergent Coupling | Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 90°C | 70–82% | >98% | Catalyst cost, boronic acid purity |
One-Pot Alkylation | Excess piperazine, KI, CH₃CN, reflux | 55% | 90% | Low regioselectivity, purification challenges |
Microwave-assisted synthesis has emerged to accelerate key steps; N-alkylation efficiencies improve by 15–20% under microwave irradiation (120°C, 30 min) compared to conventional heating .
Although 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine lacks chiral centers, stereochemical outcomes in precursor synthesis impact pharmacological profiles of related compounds. Studies on analogous 2- and 3-substituted phenylpropyl piperazines reveal that:
Enantioselectivity in Alkylation: Chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) temporarily induce asymmetry during N-alkylation. For example, (S)-2-fluoro-1-(3-phenylpropyl)piperazine derivatives exhibit 30-fold higher dopamine transporter (DAT) affinity than their (R)-isomers (Ki = 2.7 nM vs. 22 nM) [3].
Steric and Electronic Effects: Bulky 2-substituents (e.g., hydroxyl, amino) hinder alkylation kinetics, reducing yields by 20–40% compared to unsubstituted chains. Sp²-hybridized 3-substituents (e.g., carbonyls) decrease DAT binding affinity by disrupting hydrophobic interactions [3].
Table 2: Stereochemical Impact on Piperazine Derivatives
Substituent Position | Substituent Type | Optimal Configuration | DAT Affinity (Ki, nM) | SERT Selectivity Ratio |
---|---|---|---|---|
C2 of phenylpropyl | Fluoro | (S) | 2.7 ± 0.2 | 109 |
C2 of phenylpropyl | Amino | (R) | 20 ± 1 | 1 (DAT ≈ SERT) |
C3 of phenylpropyl | Hydroxy | (S)/(R) | 3.0–4.4 | 28–31 |
Lithium hexamethyldisilazide (LiHMDS) enhances enantioselectivity in asymmetric alkylations by promoting chelation-controlled transition states, achieving diastereomeric ratios up to 9:1 [3] .
Convergent synthesis optimizes efficiency by coupling preformed side chains to the piperazine core:
2-Methylpropyl Arm: Synthesized by hydrobromination of isobutylene (HBr, peroxide-free conditions) to 1-bromo-2-methylpropane (95% purity) [8].
Coupling Methodologies:
Table 3: Retrosynthetic Analysis for Convergent Approaches
Synthon | Synthetic Route | Purity | Coupling Efficiency to Piperazine |
---|---|---|---|
1-Bromo-3-phenylpropane | PBr₃ + 3-phenylpropanol, Et₂O, 0°C → RT | >99% | 78% (K₂CO₃, CH₃CN) |
1-Bromo-2-methylpropane | Isobutylene + HBr (peroxide-free) | >98% | 82% (NaI, DMF, 60°C) |
3-Phenylpropylmagnesium bromide | Mg, THF, reflux | 95% | N/A (precursor for ketone synthesis) |
Optimized routes employ phase-transfer catalysts (tetrabutylammonium bromide) to accelerate alkylation in biphasic systems (aqueous NaOH/toluene), improving yields to 85% while reducing reaction temperatures to 50°C [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7